6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9), which frequently exists in its tautomeric form 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a foundational heterocyclic building block in medicinal chemistry and agrochemical development. It is primarily procured as a high-purity precursor for the synthesis of functionalized quinolone-3-carboxamides and related active pharmaceutical ingredients (APIs). Characterized by its stable 4-oxo/4-hydroxy tautomeric equilibrium and the specific steric and electronic profile of the C6 chlorine atom, this compound is essential for downstream applications ranging from non-fluorinated antibacterial agents to selective cannabinoid receptor ligands[1]. Its high melting point (272–278 °C) and reliable processability make it a staple in both discovery chemistry and industrial-scale pharmaceutical manufacturing.
Substituting 6-chloro-4-hydroxyquinoline-3-carboxylic acid with the ubiquitous 6-fluoro analog (the standard fluoroquinolone precursor) or isomeric chloro-quinolines fundamentally alters both process chemistry and biological targeting. The 6-fluoro analog drives the molecule toward DNA gyrase inhibition, carrying associated class-specific resistance and toxicity profiles, which is highly undesirable when targeting alternative pathways like MmpL3 or CB2 receptors [1]. Furthermore, attempting to use the 7-chloro isomer introduces severe regioselectivity issues during the initial Gould-Jacobs cyclization, as meta-substituted anilines generate difficult-to-separate mixtures of 5- and 7-substituted isomers [2]. Consequently, the 6-chloro compound is uniquely indispensable for ensuring high-yielding, regiomerically pure syntheses of non-fluorinated quinolone scaffolds.
During the synthesis of halogenated quinoline-3-carboxylic acids via the Gould-Jacobs reaction, the position of the halogen on the aniline precursor dictates the regiomeric purity of the product. The synthesis of the 6-chloro target from 4-chloroaniline yields a single, highly pure regioisomer. In contrast, utilizing 3-chloroaniline to produce the 7-chloro comparator results in a mixture of 5-chloro and 7-chloro isomers that are notoriously difficult to separate, often requiring extensive recrystallization that severely diminishes overall yield [1]. Procurement of the 6-chloro isomer avoids these costly downstream purification bottlenecks.
| Evidence Dimension | Regiomeric purity and isolation efficiency |
| Target Compound Data | Single 6-chloro regioisomer isolated in high yield (>98% purity without complex chromatography) |
| Comparator Or Baseline | 7-Chloro isomer (requires separation from 5-chloro byproduct, lowering effective yield) |
| Quantified Difference | Elimination of 5-substituted byproduct formation |
| Conditions | Gould-Jacobs cyclization from corresponding chloroanilines |
Buyers scaling up quinolone scaffolds should prioritize the 6-chloro isomer to avoid yield losses and costly chromatographic separations associated with meta-substituted aniline precursors.
The synthesis of advanced pharmaceutical intermediates often requires coupling the carboxylic acid with various amines. The 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid predominantly exists in the 4-oxo tautomeric form in polar aprotic solvents like DMSO. This structural stabilization allows for direct, high-yielding amide coupling (e.g., 64–80% yield) using standard coupling agents like HATU or HBTU[1]. Comparatively, 2-substituted quinoline-3-carboxylic acids heavily favor the 4-hydroxy tautomer, which introduces steric and electronic hindrance that significantly suppresses direct amidation yields.
| Evidence Dimension | Direct amidation yield (HATU/HBTU coupling) |
| Target Compound Data | 64–80% yield (predominant 4-oxo tautomer) |
| Comparator Or Baseline | 2-Substituted quinoline-3-carboxylic acids (predominant 4-hydroxy tautomer, low direct coupling efficiency) |
| Quantified Difference | ~30-50% improvement in direct coupling yield |
| Conditions | Amide coupling with primary amines using HATU/HBTU and DIPEA in DMSO/DMF |
Predictable tautomeric behavior streamlines library synthesis and reduces the need for aggressive activating agents like thionyl chloride.
When developing non-antibacterial therapeutics or targeting novel bacterial pathways (such as MmpL3), researchers must avoid the DNA gyrase affinity inherent to standard fluoroquinolones. The 6-chloro substituent provides a significantly higher lipophilicity (Hansch π value ≈ 0.71) compared to the 6-fluoro comparator (Hansch π value ≈ 0.14) [1]. This increased lipophilicity and larger van der Waals radius (1.75 Å vs 1.47 Å) allow the 6-chloro scaffold to form superior hydrophobic interactions in specific receptor pockets, while simultaneously bypassing fluoroquinolone-class resistance mechanisms.
| Evidence Dimension | Substituent lipophilicity (Hansch π value) |
| Target Compound Data | 6-Chloro substituent (π ≈ 0.71, rVdW = 1.75 Å) |
| Comparator Or Baseline | 6-Fluoro substituent (π ≈ 0.14, rVdW = 1.47 Å) |
| Quantified Difference | +0.57 increase in Hansch π value |
| Conditions | Structure-activity relationship (SAR) profiling for hydrophobic pocket binding |
For researchers developing novel non-fluoroquinolone therapeutics, the 6-chloro analog is the preferred starting material to maximize hydrophobic binding while avoiding fluoroquinolone-class resistance.
Leveraging its favorable 4-oxo tautomeric stability, 6-chloro-4-hydroxyquinoline-3-carboxylic acid is an ideal precursor for synthesizing MmpL3-targeted anti-tubercular agents. The direct amidation capability ensures high-throughput generation of arylcarboxamide libraries without the yield penalties associated with 2-substituted analogs [1].
The compound is highly suited for the development of selective CB2 receptor agonists and antagonists. The 6-chloro substitution provides the necessary lipophilic bulk to optimize hydrophobic interactions within the CB2 binding pocket, offering a distinct pharmacological profile compared to 6-fluoro or unsubstituted quinolone derivatives [2].
For core scaffold procurement in general medicinal chemistry, this compound provides a regiomerically pure starting material. By avoiding the 5-/7-isomer mixtures common to meta-substituted precursors, industrial buyers can scale up non-fluorinated quinolone libraries with >98% purity, significantly reducing downstream chromatographic purification costs [2].